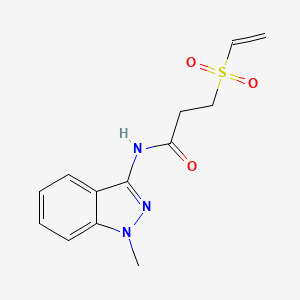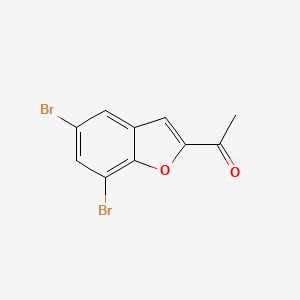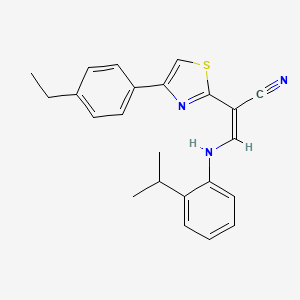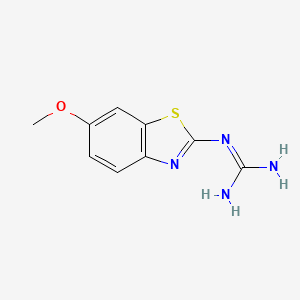![molecular formula C21H19NO6 B2593794 2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862208-67-1](/img/structure/B2593794.png)
2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as CDM-1, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CDM-1 is a synthetic compound that belongs to the class of chromenopyrroles, which have been found to possess various biological activities.
科学的研究の応用
Anticancer Activity
The compound was synthesized from the indibulin and combretastatin scaffolds, both known anti-mitotic agents. Researchers tested its cytotoxic activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) and a normal cell line (NIH-3T3). The results demonstrated good cytotoxicity against cancerous cells (IC50 value: 27.7–39.2 µM) while maintaining low toxicity toward normal cells (IC50 value > 100 µM) .
Tubulin Protein Targeting
As an anti-tubulin agent, this compound may interfere with microtubule dynamics, affecting cell division and proliferation. Tubulin proteins play a crucial role in cancer cell growth, making them attractive targets for drug design .
Stetter Reaction and Paal-Knorr Pyrrole Synthesis
The multistep synthesis of this compound involved the Stetter reaction and Paal-Knorr pyrrole synthesis. Understanding these synthetic pathways can guide further drug development .
Cell Cycle Modulation
The compound caused cell cycle arrest in the G2/M phase, indicating potential effects on cell division. Such modulation could be explored for therapeutic purposes .
Heterocyclic Scaffold Design
The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold offers opportunities for designing novel heterocyclic compounds with diverse biological activities .
Antifungal Activity
While not directly studied for antifungal properties, related trimethoxyphenyl derivatives have shown promise in this area. Further investigation could reveal additional applications .
作用機序
Target of Action
The primary targets of 2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation, respectively .
Mode of Action
2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione interacts with its targets by binding to their active sites, thereby inhibiting their functions . For instance, it inhibits tubulin polymerization, a critical process for cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins . By inhibiting TrxR, it increases oxidative stress in cells . By inhibiting HLSD1, it alters gene expression . By inhibiting ALK2, it disrupts bone morphogenetic protein signaling . By inhibiting P-gp, it overcomes multidrug resistance .
Pharmacokinetics
Its trimethoxyphenyl group is known to enhance bioavailability .
Result of Action
The result of the action of 2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is the inhibition of cell proliferation and induction of cell death . It has shown good cytotoxicity on cancerous cell lines .
特性
IUPAC Name |
2-methyl-1-(2,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-22-18(12-9-15(26-3)16(27-4)10-14(12)25-2)17-19(23)11-7-5-6-8-13(11)28-20(17)21(22)24/h5-10,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZYZUTVYVUUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2593711.png)
![N-[2-(1-propylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2593713.png)
![7-Chloro-1,4-dihydropyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B2593714.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide](/img/structure/B2593718.png)
![2-Ethyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593719.png)

![2-[(2-Fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2593725.png)

![N-(2,4-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2593728.png)


![(1R,2R)-2-[2-(2-Methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2593733.png)